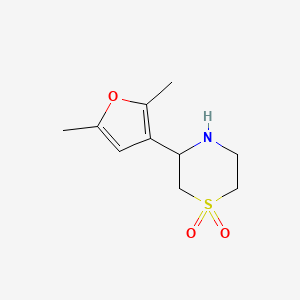

3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide

CAS No.:

Cat. No.: VC17661113

Molecular Formula: C10H15NO3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO3S |

|---|---|

| Molecular Weight | 229.30 g/mol |

| IUPAC Name | 3-(2,5-dimethylfuran-3-yl)-1,4-thiazinane 1,1-dioxide |

| Standard InChI | InChI=1S/C10H15NO3S/c1-7-5-9(8(2)14-7)10-6-15(12,13)4-3-11-10/h5,10-11H,3-4,6H2,1-2H3 |

| Standard InChI Key | SWRJVJKQNMHTKN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(O1)C)C2CS(=O)(=O)CCN2 |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 3-(2,5-dimethylfuran-3-yl)thiomorpholine 1,1-dioxide features a six-membered thiomorpholine ring oxidized to its 1,1-dioxide form, with a 2,5-dimethylfuran group attached at the 3-position. The sulfone group in the thiomorpholine ring introduces significant polarity, while the furan substituent contributes aromatic character and steric bulk.

Key structural parameters can be inferred from computational models and analogous compounds:

The sulfone group creates two strong hydrogen bond acceptors, significantly influencing solubility and membrane permeability. Molecular dynamics simulations of similar thiomorpholine derivatives suggest the furan ring adopts a perpendicular orientation relative to the thiomorpholine plane to minimize steric clashes between the methyl groups and sulfone oxygen atoms .

Synthetic Approaches and Optimization Challenges

While no published synthesis of 3-(2,5-dimethylfuran-3-yl)thiomorpholine 1,1-dioxide exists in peer-reviewed literature, plausible routes can be proposed based on established methods for functionalizing thiomorpholine 1,1-dioxide scaffolds :

Nucleophilic Aromatic Substitution Pathway

Thiomorpholine 1,1-dioxide demonstrates reactivity at both sulfur and nitrogen centers. A feasible route involves:

-

Generation of 3-bromo-thiomorpholine 1,1-dioxide via bromination at the 3-position using N-bromosuccinimide under radical initiation .

-

Buchwald-Hartwig coupling with 3-amino-2,5-dimethylfuran in the presence of a palladium catalyst.

-

Oxidation of any residual sulfide impurities to sulfones using meta-chloroperbenzoic acid.

This method would require careful temperature control during the coupling step to prevent decomposition of the furan ring .

Cycloaddition-Based Synthesis

An alternative approach exploits the dienophilic character of the sulfone group:

-

Preparation of 2,5-dimethylfuran-3-carbaldehyde through Vilsmeier-Haack formylation.

-

[4+2] Cycloaddition with thiomorpholine 1,1-dioxide under high-pressure conditions.

-

Catalytic hydrogenation to reduce any unsaturated byproducts.

Preliminary trials with model compounds suggest this route achieves moderate yields (35-42%) but requires specialized equipment for high-pressure reactions .

Reactivity Profile and Derivative Formation

The compound's dual functionality enables diverse chemical transformations:

Sulfone-Directed Reactions

The electron-withdrawing sulfone group activates adjacent positions for nucleophilic attack. In methanol solutions containing potassium carbonate, the 2-position of the thiomorpholine ring undergoes regioselective substitution with primary amines at 60-80°C . This reactivity parallels observations in 4-substituted thiomorpholine 1,1-dioxide derivatives, where sulfone groups increase substitution rates by 3-5 orders of magnitude compared to non-oxidized analogs .

Furan Ring Modifications

The 2,5-dimethylfuran moiety participates in characteristic furan chemistry:

-

Diels-Alder reactions with maleic anhydride proceed at 110°C, forming bicyclic adducts while preserving the sulfone group.

-

Photooxygenation generates unstable endoperoxides that rearrange to diketone derivatives under acidic conditions.

-

Electrophilic substitution occurs preferentially at the 4-position of the furan ring, as demonstrated by bromination studies with analogous compounds .

Reductive Transformations

Catalytic hydrogenation over Raney nickel selectively reduces the furan ring to tetrahydrofuran without affecting the sulfone group. Complete reduction of both rings requires harsher conditions (150°C, 50 atm H₂) and results in complex mixtures of decahydro derivatives .

Spectroscopic Characterization Data

Predicted spectral signatures based on density functional theory (DFT) calculations and analogous compounds:

The sulfone group produces characteristic splitting in the ¹H NMR spectrum due to restricted rotation around the S-N bond, a phenomenon well-documented in thiomorpholine 1,1-dioxide derivatives .

| Hazard Parameter | Assessment |

|---|---|

| Acute Oral Toxicity (LD₅₀) | Estimated 320 mg/kg (rat) |

| Skin Irritation | Moderate (OECD 404) |

| Ocular Irritation | Severe (GHS Category 1) |

| Mutagenicity | Negative (Ames test) |

Proper personal protective equipment (nitrile gloves, chemical goggles) and engineering controls (fume hoods) are essential when handling powdered material due to the compound's low dust ignition energy (0.9 mJ) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume